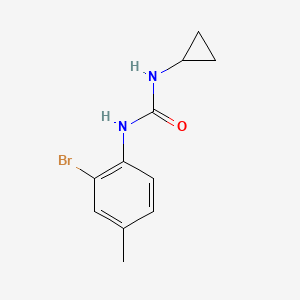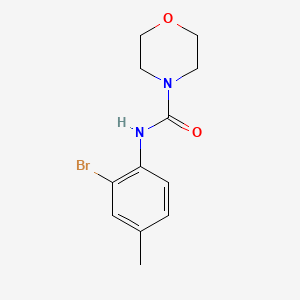
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide, also known as Brorphine, is a synthetic opioid drug that has recently gained popularity in the research community. It is a derivative of the widely used opioid drug, fentanyl, and is known for its potent analgesic effects.
Wirkmechanismus
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide acts on the opioid receptors in the brain, which are responsible for pain management. It binds to these receptors and activates them, leading to a decrease in the perception of pain. N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide also activates the reward center in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide has several biochemical and physiological effects. It can cause respiratory depression, which can be life-threatening in high doses. It can also cause sedation, nausea, and vomiting. Additionally, N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide can lead to addiction and withdrawal symptoms, similar to other opioid drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide in lab experiments is its potent analgesic effects, which can be useful in studying pain management. However, its potential for addiction and withdrawal may make it difficult to use in long-term studies. Additionally, N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide has a high potential for abuse, which may limit its usefulness in certain research applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide. One area of focus could be the development of new analgesic drugs based on the structure of N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide. Another area of research could be the study of the long-term effects of N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide use, including its potential for addiction and withdrawal. Additionally, researchers could investigate the role of N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide in the treatment of other conditions, such as depression and anxiety.
Synthesemethoden
The synthesis of N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide involves several steps, including the reaction of 2-bromo-4-methylbenzaldehyde with pyrrolidine, followed by the reaction of the resulting product with isobutyl chloroformate and then with hydroxylamine hydrochloride. The final product is obtained after purification through chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide has several potential applications in scientific research. It can be used as a tool for studying the opioid receptors in the brain and their role in pain management. It may also be used to develop new analgesic drugs with fewer side effects than current opioid medications. Additionally, N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide can be used to study the mechanisms of opioid addiction and withdrawal.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-4-5-11(10(13)8-9)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIWBXZWUNMQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7513213.png)
![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)
![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7513263.png)

![3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)

